molecular formula C10H11F2NO2 B15125609 3-Amino-4-(2,6-difluorophenyl)butyric Acid

3-Amino-4-(2,6-difluorophenyl)butyric Acid

Cat. No.: B15125609
M. Wt: 215.20 g/mol
InChI Key: ZGLLZHJTNQERFT-UHFFFAOYSA-N
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Description

3-Amino-4-(2,6-difluorophenyl)butyric Acid is an organic compound with significant interest in various scientific fields. It is characterized by the presence of an amino group, a butyric acid backbone, and a difluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2,6-difluorophenyl)butyric Acid typically involves multi-step organic reactions. One common method includes the reaction of 2,6-difluorobenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This intermediate is further reacted with butyric acid derivatives under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-pressure hydrogenation .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2,6-difluorophenyl)butyric Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-4-(2,6-difluorophenyl)butyric Acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2,6-difluorophenyl)butyric Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-(2,6-difluorophenyl)butyric Acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific disciplines .

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

3-amino-4-(2,6-difluorophenyl)butanoic acid

InChI

InChI=1S/C10H11F2NO2/c11-8-2-1-3-9(12)7(8)4-6(13)5-10(14)15/h1-3,6H,4-5,13H2,(H,14,15)

InChI Key

ZGLLZHJTNQERFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(CC(=O)O)N)F

Origin of Product

United States

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